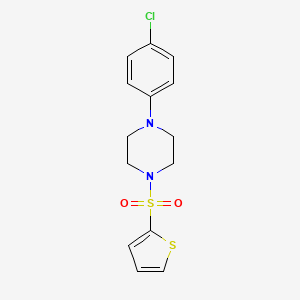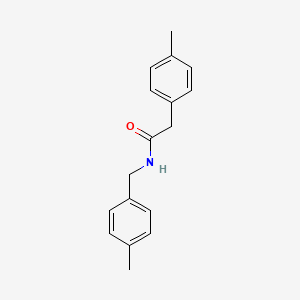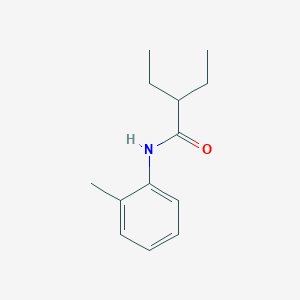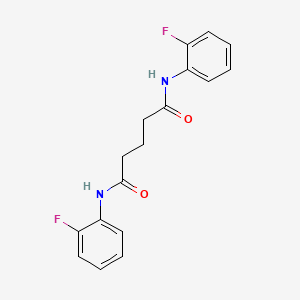![molecular formula C13H10N4O B5793016 4-[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B5793016.png)
4-[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]aniline is a chemical compound that has been widely studied in scientific research due to its potential as a therapeutic agent. This compound is also known as PPO, and it has been found to have various biochemical and physiological effects that make it a promising candidate for further investigation.
作用机制
The mechanism of action of PPO is not yet fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. PPO has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
PPO has been found to have various biochemical and physiological effects that make it a promising candidate for further investigation. It has been shown to have anti-inflammatory and antioxidant properties, which could be beneficial in the treatment of various diseases. PPO has also been found to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One of the advantages of using PPO in lab experiments is that it is relatively easy to synthesize and purify. It is also stable under various conditions, which makes it suitable for use in a wide range of experiments. However, one limitation of using PPO is that it is not very soluble in water, which can make it difficult to work with in certain experiments.
未来方向
There are many future directions for research on PPO. One area of interest is its potential as an anti-cancer agent, and further studies are needed to determine its efficacy and safety in humans. Other areas of research include its use in the treatment of neurodegenerative diseases, inflammation, and oxidative stress. Additionally, further studies are needed to determine the optimal dosage and administration of PPO for various therapeutic applications. Overall, the potential of PPO as a therapeutic agent makes it a promising area of research for the future.
合成方法
The synthesis of PPO involves the reaction of 4-aminophenyl-5-pyridin-4-yl-1,3,4-oxadiazole-2-carboxylate with hydrazine hydrate in the presence of a catalyst. This reaction results in the formation of PPO, which can be further purified using various methods such as recrystallization or column chromatography.
科学研究应用
PPO has been extensively studied for its potential as a therapeutic agent in various scientific research applications. One of the most promising areas of research is its use as an anti-cancer agent. PPO has been found to have cytotoxic effects on cancer cells, and it has also been shown to inhibit the growth of tumors in animal models.
属性
IUPAC Name |
4-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O/c14-11-3-1-9(2-4-11)12-16-17-13(18-12)10-5-7-15-8-6-10/h1-8H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSLWUCJPFTYEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)C3=CC=NC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(methylsulfonyl)amino]-N-phenylbenzamide](/img/structure/B5792946.png)
![N'-[(3,4-dimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5792954.png)


![N-[3-chloro-2-(1-piperidinyl)phenyl]-4-fluorobenzamide](/img/structure/B5792970.png)
![2-{4-[2-(aminocarbonyl)carbonohydrazonoyl]-5-bromo-2-methoxyphenoxy}-N-1-naphthylacetamide](/img/structure/B5792971.png)
![1-{[(3-chloro-1-benzothien-2-yl)carbonyl]oxy}-2,5-pyrrolidinedione](/img/structure/B5792979.png)


![2-[(benzylamino)methylene]-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione](/img/structure/B5792999.png)
![N'-{[(3-methoxyphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5793005.png)

![(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(4-fluorophenyl)methanone](/img/structure/B5793020.png)
![N'-[4-(diethylamino)benzylidene]-2-(1-naphthyloxy)propanohydrazide](/img/structure/B5793033.png)